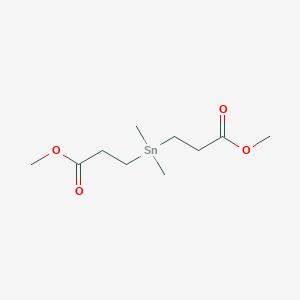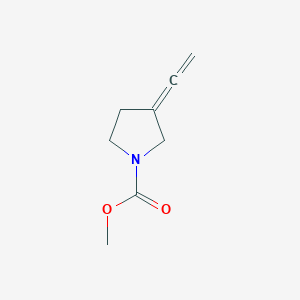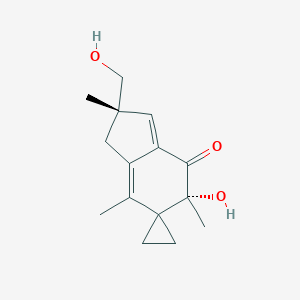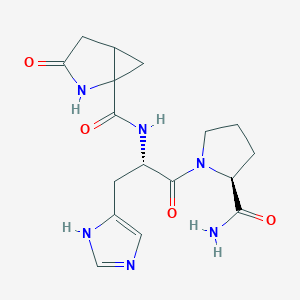
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- (TRH) is a neuropeptide hormone that plays a crucial role in the regulation of the thyroid gland. TRH is synthesized and secreted by the hypothalamus and acts on the anterior pituitary gland to stimulate the release of thyroid-stimulating hormone (TSH). TSH, in turn, stimulates the thyroid gland to produce and release thyroid hormones, which are essential for maintaining normal metabolism and growth.
Mécanisme D'action
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- acts on the Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- receptor, a G protein-coupled receptor (GPCR) located on the surface of thyrotroph cells in the anterior pituitary gland. Binding of Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- to the receptor activates the G protein, which in turn activates adenylate cyclase, leading to an increase in intracellular cAMP levels. This, in turn, leads to the release of TSH from the pituitary gland.
Effets Biochimiques Et Physiologiques
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has been shown to have a range of biochemical and physiological effects, including the stimulation of TSH release, modulation of neurotransmitter release, and regulation of gene expression. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has also been shown to have neuroprotective effects and may play a role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is a widely used tool in laboratory experiments to study the HPT axis and its regulation. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs are also used in the development of potential therapeutic agents. However, Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is a relatively unstable peptide and can be difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-, including the development of more stable Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs, the identification of new therapeutic targets for Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs, and the elucidation of the molecular mechanisms underlying Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-'s neuroprotective effects. Additionally, the role of Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- in regulating mood and behavior warrants further investigation.
Méthodes De Synthèse
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The peptide is then purified by high-performance liquid chromatography (HPLC) to obtain the desired product.
Applications De Recherche Scientifique
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has been extensively studied for its role in regulating the hypothalamic-pituitary-thyroid (HPT) axis and its potential therapeutic applications. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs have been developed as potential treatments for thyroid disorders, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
120083-46-7 |
|---|---|
Nom du produit |
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- |
Formule moléculaire |
C17H22N6O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-14(25)12-2-1-3-23(12)15(26)11(5-10-7-19-8-20-10)21-16(27)17-6-9(17)4-13(24)22-17/h7-9,11-12H,1-6H2,(H2,18,25)(H,19,20)(H,21,27)(H,22,24)/t9?,11-,12-,17?/m0/s1 |
Clé InChI |
MJTKVZDHIBJJAQ-DYVBBLHISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Synonymes |
1-(2,3-methano-Glp)-thyrotropin-releasing hormone thyrotropin-releasing hormone, 1-(methano-Glp(2,3))- thyrotropin-releasing hormone, 1-(methanopyroglutamic acid(2,3))- TRH, 1-(2,3-methano-Glp)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



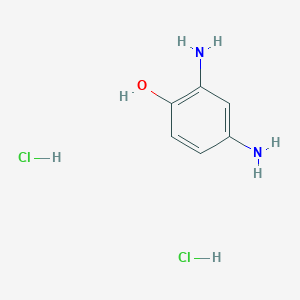
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
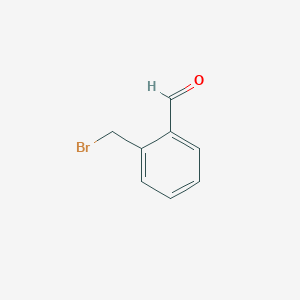


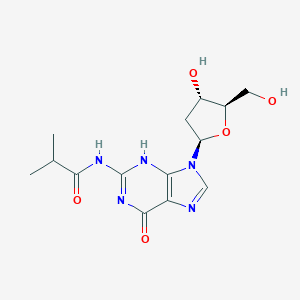
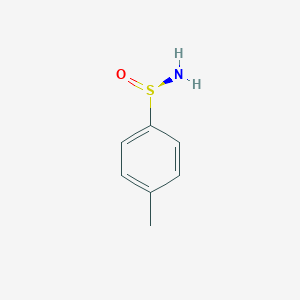
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
